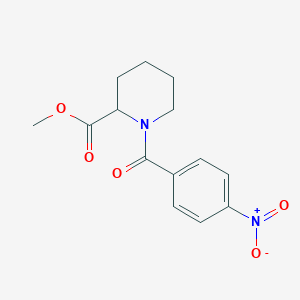![molecular formula C18H16ClF3N2O3S B4179147 4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4179147.png)
4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological and pathological processes.
Mechanism of Action
4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide selectively blocks the this compound channel, which is responsible for the detection of noxious stimuli such as heat, acidity, and capsaicin. By blocking this channel, the compound can reduce pain sensation and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce pain sensation in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for the this compound channel, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. One direction is to explore its potential therapeutic applications in cancer, as the this compound channel has been implicated in cancer progression and metastasis. Another direction is to investigate the compound's effects on other TRP channels, as these channels have also been implicated in various physiological and pathological processes. Finally, future research could focus on developing more water-soluble analogs of the compound to improve its efficacy and administration in lab experiments.
Conclusion
In conclusion, this compound is a promising compound for its potential therapeutic applications in pain and inflammation. Its selectivity for the this compound channel makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, further research is needed to fully explore its therapeutic potential and develop more effective analogs.
Scientific Research Applications
The 4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide channel has been implicated in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, this compound has been studied extensively for its potential therapeutic applications in these areas.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-3-10-24(28(2,26)27)14-7-4-12(5-8-14)17(25)23-16-11-13(18(20,21)22)6-9-15(16)19/h3-9,11H,1,10H2,2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZMJQIKFYBVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-bromo-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4179072.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B4179081.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4179084.png)
![5-butyl-8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4179091.png)

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4179099.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4179107.png)
![(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4179115.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4179119.png)
![methyl 2-[4-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4179131.png)
![N-[4-({[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4179132.png)
![N-ethyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4179138.png)
![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4179144.png)